6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Overview
Description
6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine: is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromophenyl and dimethylphenyl groups attached to the triazine ring, along with diethylamine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Substitution Reactions: The introduction of bromophenyl and dimethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and elevated temperatures.
Introduction of Diethylamine Groups: The diethylamine groups can be introduced through alkylation reactions using diethylamine and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Common techniques include:
Refluxing: To maintain the reaction mixture at a constant temperature.
Distillation: To purify the final product.
Crystallization: To isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and dimethylphenyl groups.
Reduction: Reduction reactions can target the triazine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: May include hydroxylated derivatives.
Reduction Products: May include partially or fully reduced triazine derivatives.
Substitution Products: May include various substituted triazine compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Drug Development:
Industry
Agriculture: Potential use as a herbicide or pesticide.
Dyes and Pigments: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes and preventing their activity.
Receptor Modulation: By interacting with receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-N-(3-chlorophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
- 6-N-(3-fluorophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the 3-position of the phenyl ring imparts unique chemical and physical properties, such as increased reactivity and potential biological activity.
- Dimethylphenyl Group : The 2,5-dimethylphenyl group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
6-N-(3-bromophenyl)-4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN6/c1-5-28(6-2)21-26-19(23-17-9-7-8-16(22)13-17)25-20(27-21)24-18-12-14(3)10-11-15(18)4/h7-13H,5-6H2,1-4H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPLZLPESUNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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